Absolute Stereochemistry: (S)-enantiomer vs. (R)-enantiomer
The (S)-enantiomer of 2-(1-aminopropyl)benzoic acid hydrochloride is the enantiomer of its (R)-counterpart. This differentiation is absolute and based on the spatial arrangement of the aminopropyl substituent at the chiral center, as confirmed by stereochemical descriptors in SMILES notation: CC[C@@H](C1=CC=CC=C1C(=O)O)N for the (S)-form versus CC[C@H](C1=CC=CC=C1C(=O)O)N for the (R)-form [1][2]. The distinct InChIKey for each compound (WKMBRZZNMFIETI-FVGYRXGTSA-N for (S) vs. WKMBRZZNMFIETI-SBSPUUFOSA-N for (R)) provides an unambiguous digital fingerprint for chemical procurement [1][2].
| Evidence Dimension | Stereochemical Configuration (Chirality) |
|---|---|
| Target Compound Data | (S)-enantiomer; InChIKey: WKMBRZZNMFIETI-FVGYRXGTSA-N; SMILES: CC[C@@H](C1=CC=CC=C1C(=O)O)N |
| Comparator Or Baseline | (R)-enantiomer; InChIKey: WKMBRZZNMFIETI-SBSPUUFOSA-N; SMILES: CC[C@H](C1=CC=CC=C1C(=O)O)N |
| Quantified Difference | Opposite stereochemical configuration; distinct InChIKeys and SMILES strings. |
| Conditions | Computed descriptors from PubChem (2024.12.12 release) based on deposited chemical structures. |
Why This Matters
For any application involving chiral recognition—asymmetric catalysis, enzyme binding, or receptor interaction—using the wrong enantiomer will yield unpredictable or null results, making unambiguous specification of the (S)-form essential for procurement.
- [1] PubChem. 2-[(1S)-1-Aminopropyl]benzoic acid hydrochloride. CID 162344110. View Source
- [2] PubChem. 2-[(1R)-1-Aminopropyl]benzoic acid hydrochloride. CID 162344109. View Source
